2-Fluoro-5-(pentafluorosulfur)bromobenzene

Medicinal Chemistry Drug Design Physicochemical Properties

This versatile aryl bromide intermediate, featuring the 'super trifluoromethyl' SF5 group, provides distinct lipophilicity, electronegativity, and steric properties crucial for SAR-driven drug, crop protection, and materials design. Ideal for cross-coupling to introduce this unique motif.

Molecular Formula C6H3BrF6S
Molecular Weight 301.05 g/mol
CAS No. 1706434-97-0
Cat. No. B1406353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(pentafluorosulfur)bromobenzene
CAS1706434-97-0
Molecular FormulaC6H3BrF6S
Molecular Weight301.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)F
InChIInChI=1S/C6H3BrF6S/c7-5-3-4(1-2-6(5)8)14(9,10,11,12)13/h1-3H
InChIKeyWWDWBMKBLBGBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(pentafluorosulfur)bromobenzene (CAS 1706434-97-0): A Strategic SF5-Containing Aryl Halide Building Block for Advanced Synthesis


2-Fluoro-5-(pentafluorosulfur)bromobenzene (CAS 1706434-97-0) is a fluorinated aromatic compound characterized by a bromine atom, a fluorine atom, and a pentafluorosulfanyl (SF5) group on a benzene ring. The SF5 group is recognized as a 'super trifluoromethyl' group due to its significantly higher lipophilicity (Hansch hydrophobicity constant: π = 1.51) and comparable electron-withdrawing power (Hammett substituent constant: σI = 0.55) [1]. This compound serves as a versatile synthetic intermediate, particularly in cross-coupling reactions, for the introduction of the unique SF5 motif into complex molecules, a strategy of high interest in medicinal chemistry, agrochemistry, and materials science [2].

Beyond CF3: Why 2-Fluoro-5-(pentafluorosulfur)bromobenzene is Not Interchangeable with Standard Fluorinated Building Blocks


While both pentafluorosulfanyl (SF5) and trifluoromethyl (CF3) groups are strongly electron-withdrawing, they are not functionally interchangeable. The SF5 group imparts a distinct combination of significantly higher lipophilicity (Hansch π ~1.23-1.51) and greater steric bulk compared to CF3 (Hansch π ~0.88) [1][2]. This difference can profoundly impact the physicochemical and pharmacokinetic properties of derived molecules, including their membrane permeability, metabolic stability, and target binding affinity [3]. Furthermore, the presence of the SF5 group alters the electronic character of the aryl ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions compared to CF3 analogs [4]. Substituting an SF5-building block like 2-Fluoro-5-(pentafluorosulfur)bromobenzene with a CF3 analog would yield a compound with drastically different lipophilicity, reactivity, and biological potential, thereby compromising the objectives of a structure-activity relationship (SAR) study or material optimization program.

Quantitative Differentiation: Comparative Data for 2-Fluoro-5-(pentafluorosulfur)bromobenzene vs. Key Analogs


Superior Lipophilicity of the SF5 Moiety Compared to Trifluoromethyl (CF3)

The pentafluorosulfanyl (SF5) group confers significantly higher lipophilicity to a molecule compared to the widely used trifluoromethyl (CF3) group. This difference is quantified by the Hansch hydrophobicity constant (π), a key parameter in drug design for predicting membrane permeability and oral bioavailability [1]. For a direct comparison on aromatic systems, the π value for SF5 has been reported as 1.51, while the π value for CF3 is 0.88 [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Stronger Inductive Electron-Withdrawing Power of SF5 vs. CF3

The electron-withdrawing capability of a substituent is a fundamental property that dictates the reactivity of an aromatic ring and can influence the binding affinity of a drug candidate. The SF5 group is a more powerful electron-withdrawing group by induction than the CF3 group [1]. This is quantified by the Hammett substituent constant (σI), where a higher positive value indicates a stronger inductive electron-withdrawing effect. The σI value for SF5 is 0.55 [1]. For comparison, the CF3 group has a σI value of 0.40 [2].

Physical Organic Chemistry Medicinal Chemistry Reactivity

Validated Utility as a Substrate in Advanced Cross-Coupling Methodologies

The bromine atom in 2-Fluoro-5-(pentafluorosulfur)bromobenzene serves as a versatile synthetic handle for metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl architectures. A key study demonstrated that SF5-substituted aryl bromides, such as the related compound 1-bromo-3-pentafluorosulfanylbenzene, can undergo efficient bromine-magnesium exchange to generate SF5-bearing Grignard reagents, which are valuable nucleophiles for further functionalization [1]. This methodology is directly applicable to 2-fluoro-5-(pentafluorosulfur)bromobenzene, as it belongs to the same class of SF5-aryl bromides [1].

Organic Synthesis Cross-Coupling Methodology

Greater Steric Bulk and Conformational Influence of SF5 vs. CF3

Beyond electronic and lipophilic effects, the SF5 group is significantly larger and more sterically demanding than the CF3 group. This steric bulk can be strategically used to influence molecular conformation and block metabolic sites. Computational and experimental studies have demonstrated that the greater steric demand of the SF5 group can dramatically affect the conformation of small molecules by encumbering rotational freedom, a feature not observed to the same extent with the CF3 group [1].

Molecular Design Conformational Analysis Steric Effects

Proven Track Record of SF5 as a CF3 Bioisostere in Medicinal Chemistry

The pentafluorosulfanyl (SF5) group is recognized as a valuable bioisostere for the trifluoromethyl (CF3) group, offering a means to modulate the properties of a lead compound while retaining or improving its biological activity. A comprehensive review of the literature has compared and contrasted the use of SF5 as a bioisosteric replacement for CF3, as well as for tert-butyl, halogen, and nitro groups, across various classes of biologically active molecules [1]. This established role in drug design provides strong, cross-class validation for the strategic value of any SF5-containing building block, including 2-Fluoro-5-(pentafluorosulfur)bromobenzene.

Medicinal Chemistry Drug Discovery Bioisosterism

High-Impact Application Scenarios for 2-Fluoro-5-(pentafluorosulfur)bromobenzene Based on Quantitative Differentiation


Synthesis of SF5-Containing Drug Candidates with Enhanced Membrane Permeability

In medicinal chemistry, optimizing a lead compound's lipophilicity (LogP) is crucial for achieving good oral bioavailability and cell membrane permeability. When a CF3-containing lead exhibits suboptimal permeability, replacing the CF3 moiety with an SF5 group is a proven strategy to increase lipophilicity. This compound serves as an ideal starting material to synthesize SF5 analogs for direct comparison, leveraging the quantitative difference in Hansch π constants (SF5 = 1.51 vs. CF3 = 0.88) to achieve a calculated increase in LogP of approximately 0.63 units, which can significantly improve a molecule's drug-likeness [1].

Development of Advanced Liquid Crystals with Superior Dielectric Properties

The strong dipole moment and polarizability of the SF5 group make it a highly attractive terminal group for liquid crystal design. As a versatile aryl bromide, 2-Fluoro-5-(pentafluorosulfur)bromobenzene can be used in cross-coupling reactions to synthesize a diverse array of novel liquid crystal candidates. The resulting materials are expected to exhibit improved dielectric anisotropy (Δε) compared to their CF3 and F-analogs, as has been demonstrated with other SF5-containing liquid crystal compounds, leading to better performance in display technologies [2].

Creating Novel Agrochemicals with Altered Physicochemical Profiles

The increased lipophilicity and unique steric profile of the SF5 group can be exploited to design novel fungicides, herbicides, or insecticides with improved uptake and translocation in target organisms. 2-Fluoro-5-(pentafluorosulfur)bromobenzene is a key intermediate for introducing the SF5 motif into heterocyclic cores known for their agrochemical activity [3]. Its use allows researchers to systematically explore the SAR of new classes of crop protection agents, where the distinct properties of SF5 compared to CF3 could lead to superior efficacy or a different spectrum of activity [4].

Investigating Conformational Control in Molecular Design

The significant steric bulk of the SF5 group offers a unique tool for conformational control in both drug and material design. Researchers can use 2-Fluoro-5-(pentafluorosulfur)bromobenzene to introduce a sterically demanding anchor point that restricts the rotational freedom of adjacent bonds, thereby locking a molecule into a specific, desired conformation [5]. This application is particularly valuable for designing selective enzyme inhibitors or creating rigid molecular scaffolds for functional materials.

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